molecular formula C6H7BrN2O B2634238 4-Bromo-3-methoxypyridin-2-amine CAS No. 1804876-78-5

4-Bromo-3-methoxypyridin-2-amine

Cat. No.: B2634238
CAS No.: 1804876-78-5
M. Wt: 203.039
InChI Key: GNIQIEYMMMXCJT-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 3-position, and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methoxypyridin-2-amine can be synthesized through several methods. One common approach involves the bromination of 3-methoxypyridin-2-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

4-Bromo-3-methoxypyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxypyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-3-methoxypyridine
  • 4-Bromo-2-methoxypyridin-3-amine
  • 3-Amino-2-bromo-6-methylpyridine

Uniqueness

4-Bromo-3-methoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQIEYMMMXCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804876-78-5
Record name 4-bromo-3-methoxypyridin-2-amine
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